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molecular formula C8H5FN2O2 B3042460 2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro- CAS No. 61875-34-1

2,3-Quinoxalinedione, 6-fluoro-1,4-dihydro-

Cat. No. B3042460
M. Wt: 180.14 g/mol
InChI Key: HTMREOADNCVDJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05620979

Procedure details

The title compound was prepared using an adaptation of the method of Cheeseman (Cheeseman, G. W. H., J. Chem. Soc. 1171 (1962)). 6-Fluoro-1,4-dihydroquinoxaline-2,3-dione (200 mg, 1.10 mmol) was dissolved in 3 mL of concentrated H2SO4 and the blue green solution was cooled to 0° C. with stirring. To this was added in small portions KNO3 (110 mg, 1.10 mmol). The reaction was allowed to stir 1 h at 0° C. and then was allowed to come to room temperature and stir overnight. The brown-orange reaction mixture was then poured into 10 mL ice/H2O. The product was isolated by vacuum filtration as brown crystals which were rinsed with a small amount of cold H2O and air dried. The crystals were further dried under vacuum (0.1 torr, 25° C.) to yield 173.4 mg (70.0% yield).
Quantity
200 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One
Name
KNO3
Quantity
110 mg
Type
reactant
Reaction Step Two
[Compound]
Name
ice H2O
Quantity
10 mL
Type
reactant
Reaction Step Three
Yield
70%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][CH:11]=1)[NH:8][C:7](=[O:12])[C:6](=[O:13])[NH:5]2.[N+:14]([O-])([O-:16])=[O:15].[K+]>OS(O)(=O)=O>[F:1][C:2]1[CH:3]=[C:4]2[C:9](=[CH:10][C:11]=1[N+:14]([O-:16])=[O:15])[NH:8][C:7](=[O:12])[C:6](=[O:13])[NH:5]2 |f:1.2|

Inputs

Step One
Name
Quantity
200 mg
Type
reactant
Smiles
FC=1C=C2NC(C(NC2=CC1)=O)=O
Name
Quantity
3 mL
Type
solvent
Smiles
OS(=O)(=O)O
Step Two
Name
KNO3
Quantity
110 mg
Type
reactant
Smiles
[N+](=O)([O-])[O-].[K+]
Step Three
Name
ice H2O
Quantity
10 mL
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir 1 h at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to come to room temperature
STIRRING
Type
STIRRING
Details
stir overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
The product was isolated by vacuum filtration as brown crystals which
WASH
Type
WASH
Details
were rinsed with a small amount of cold H2O and air
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
The crystals were further dried under vacuum (0.1 torr, 25° C.)
CUSTOM
Type
CUSTOM
Details
to yield 173.4 mg (70.0% yield)

Outcomes

Product
Name
Type
product
Smiles
FC=1C=C2NC(C(NC2=CC1[N+](=O)[O-])=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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